4,4-Difluorocycloheptan-1-ol
Description
4,4-Difluorocycloheptan-1-ol is an organic compound characterized by a seven-membered cycloheptane ring with two fluorine atoms and a hydroxyl group attached to the fourth carbon
Properties
IUPAC Name |
4,4-difluorocycloheptan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)4-1-2-6(10)3-5-7/h6,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSZNSHVQJGVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445794-60-3 | |
| Record name | 4,4-difluorocycloheptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocycloheptan-1-ol typically involves the introduction of fluorine atoms into a cycloheptane ring followed by the addition of a hydroxyl group. One common method is the difluorination of cycloheptanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The resulting 4,4-difluorocycloheptanone is then reduced to this compound using a reducing agent like sodium borohydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4,4-difluorocycloheptanone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form 4,4-difluorocycloheptane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: 4,4-Difluorocycloheptanone
Reduction: 4,4-Difluorocycloheptane
Substitution: Various substituted cycloheptanols depending on the nucleophile used.
Scientific Research Applications
4,4-Difluorocycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms and protein-ligand interactions due to its unique fluorine atoms.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 4,4-Difluorocycloheptan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can engage in unique interactions with proteins and enzymes, potentially altering their activity and stability. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme kinetics and drug-receptor interactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexan-1-ol
- 4,4-Difluorocycloheptan-1-one
- 4,4-Difluorocyclohexanone
Uniqueness
4,4-Difluorocycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to six-membered ring analogs like 4,4-Difluorocyclohexan-1-ol. This difference can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry .
Biological Activity
4,4-Difluorocycloheptan-1-ol is a fluorinated compound that has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, including antioxidant and anticancer activities, as well as its mechanism of action based on recent studies.
Chemical Structure and Properties
This compound features a cycloheptane ring with two fluorine atoms attached to the fourth carbon and a hydroxyl group at the first carbon. This unique structure contributes to its reactivity and biological interactions.
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using several assays. One notable method is the DPPH radical scavenging assay, which measures the ability of a compound to donate electrons to neutralize free radicals.
Key Findings:
- The compound exhibited significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid.
- In comparative studies, the antioxidant activity was quantified and shown to be effective in scavenging DPPH radicals.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78.67 |
| Ascorbic Acid | 58.2 |
This data indicates that this compound may play a role in reducing oxidative stress in biological systems.
Anticancer Activity
In addition to its antioxidant properties, this compound has shown promising anticancer activity against various cancer cell lines.
Research Findings:
- Studies utilizing the MTT assay demonstrated that this compound exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
- The compound's efficacy was higher against U-87 cells compared to MDA-MB-231 cells.
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 15.5 |
| MDA-MB-231 | 25.3 |
These results suggest that this compound may be a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that:
- The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- It appears to interfere with cellular signaling pathways that regulate cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
